molecular formula C20H16N4O2 B15218422 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-9H-purine CAS No. 918304-40-2

9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-9H-purine

Cat. No.: B15218422
CAS No.: 918304-40-2
M. Wt: 344.4 g/mol
InChI Key: IEWCKHIQKPDUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine is a complex organic compound that features a unique combination of a benzo[e][1,4]dioxepin ring and a purine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate purine derivatives under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

918304-40-2

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-phenylpurine

InChI

InChI=1S/C20H16N4O2/c1-2-6-14(7-3-1)18-19-20(22-12-21-18)24(13-23-19)17-11-25-16-9-5-4-8-15(16)10-26-17/h1-9,12-13,17H,10-11H2

InChI Key

IEWCKHIQKPDUTL-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC2=CC=CC=C2O1)N3C=NC4=C(N=CN=C43)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.